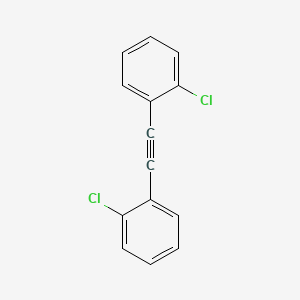
Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a chlorinated benzene derivative that is used as an intermediate in organic synthesis . This compound is known for its applications in various chemical reactions and its role in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene can be synthesized through a two-step process starting from 2-bromochlorobenzene. The first step involves the formation of 2-chlorophenylacetylene through a coupling reaction with acetylene. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene is used in several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
- 1-chloro-4-ethynylbenzene
- 1-bromo-2-ethynylbenzene
- 3-chloro-1-ethynylbenzene
- 4-ethynyl-α,α,α-trifluorotoluene
Comparison: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene is unique due to its specific substitution pattern and the presence of both chlorine and ethynyl groups. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the position of the chlorine atom can significantly influence the compound’s reactivity in substitution reactions .
Eigenschaften
CAS-Nummer |
5293-77-6 |
|---|---|
Molekularformel |
C14H8Cl2 |
Molekulargewicht |
247.1 g/mol |
IUPAC-Name |
1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H |
InChI-Schlüssel |
IWKTVIPYPZOUDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


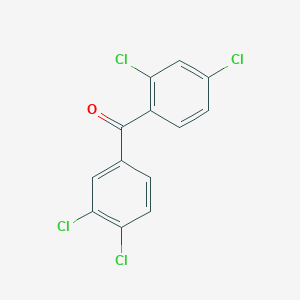

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
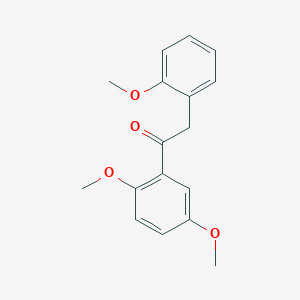
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
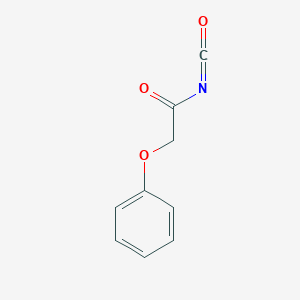

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
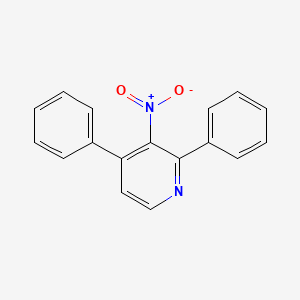
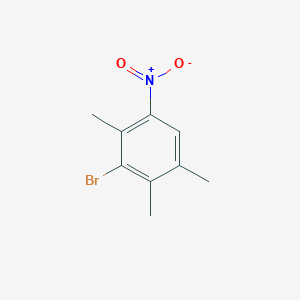
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
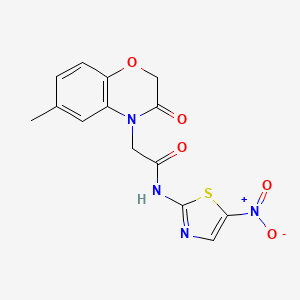
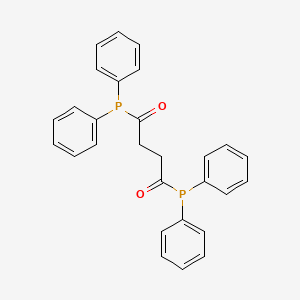
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
